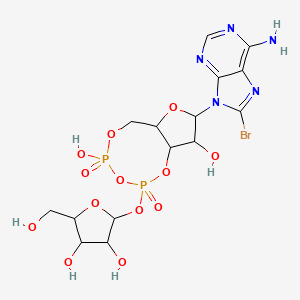

8-bromo-Cyclic ADP-Ribose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-Cyclic ADP-Ribose is a synthetic analog of cyclic adenosine diphosphate-ribose, a naturally occurring molecule involved in calcium signaling within cells. This compound is known for its ability to modulate calcium release from intracellular stores, making it a valuable tool in scientific research, particularly in the fields of cell biology and pharmacology .

准备方法

The synthesis of 8-Bromo-Cyclic ADP-Ribose typically involves the enzymatic cyclization of 8-bromo-NAD+ by ADP-ribosyl cyclase. This process can be carried out under controlled laboratory conditions to ensure high purity and yield. Industrial production methods may involve similar enzymatic processes but on a larger scale, with additional purification steps to meet commercial standards .

化学反应分析

8-Bromo-Cyclic ADP-Ribose undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its biological activity.

Substitution: The bromine atom in the compound can be substituted with other functional groups, potentially modifying its properties.

Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Mechanistic Insights into Calcium Signaling

8-Bromo-cADPR has been instrumental in elucidating the mechanisms of intracellular calcium signaling. Research indicates that it can selectively inhibit calcium release mediated by ryanodine receptors (RyRs) and inositol trisphosphate receptors (IP3Rs) in different cellular contexts. For instance, studies have shown that 8-bromo-cADPR can block specific calcium-dependent functions in smooth muscle cells, revealing the complexity of calcium signaling pathways and their spatial regulation within the cell .

Cardiovascular Research

In cardiovascular studies, 8-bromo-cADPR has been used to explore its effects on pulmonary artery smooth muscle cells. It has been shown to influence hypoxic pulmonary vasoconstriction by modulating calcium signals through RyRs. This action highlights its potential as a therapeutic agent in managing conditions such as pulmonary hypertension, where dysregulated calcium signaling plays a critical role .

Immune System Modulation

The compound has also been investigated for its role in immune responses, particularly in T-cells. 8-Bromo-cADPR facilitates sustained calcium release and entry, which are crucial for T-cell activation and function. This makes it a valuable tool in immunology research, helping to dissect the pathways involved in immune cell signaling and potential therapeutic targets for autoimmune diseases .

Neurobiology

In neurobiology, 8-bromo-cADPR's ability to permeate cell membranes allows it to be used in studies of neuronal signaling. It has been shown to influence synaptic plasticity and neurotransmitter release by modulating intracellular calcium levels, thereby providing insights into the mechanisms underlying learning and memory .

Pharmacological Research

The pharmacological profile of 8-bromo-cADPR has led to its use as a research tool to develop new drugs targeting calcium signaling pathways. Its stability and membrane permeability make it an attractive candidate for further drug development aimed at diseases where calcium dysregulation is implicated, such as heart disease and neurodegenerative disorders .

Case Studies and Experimental Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Calcium Signaling in Smooth Muscle | 8-Bromo-cADPR inhibits RyR-mediated calcium release | Potential therapeutic target for pulmonary hypertension |

| T-Cell Activation | Enhances sustained calcium release in T-cells | Insights into immune response modulation |

| Neuronal Function | Modulates synaptic plasticity through calcium signaling | Potential applications in neurodegenerative disease therapies |

作用机制

8-Bromo-Cyclic ADP-Ribose exerts its effects by acting as an antagonist of cyclic adenosine diphosphate-ribose. It binds to ryanodine receptors on the sarcoplasmic and endoplasmic reticulum, inhibiting the release of calcium ions. This modulation of calcium signaling can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .

相似化合物的比较

Similar compounds to 8-Bromo-Cyclic ADP-Ribose include:

Cyclic ADP-Ribose: The natural analog involved in calcium signaling.

7-Deaza-8-bromo-Cyclic ADP-Ribose: A membrane-permeant analog with similar biological activity.

8-Amino-Cyclic ADP-Ribose: Another synthetic analog with distinct properties.

This compound is unique due to its high specificity and potency as an antagonist of cyclic adenosine diphosphate-ribose, making it a valuable tool for studying calcium signaling pathways .

生物活性

8-Bromo-cyclic ADP-ribose (8-bromo-cADPR) is a synthetic analogue of cyclic ADP-ribose (cADPR), a potent calcium-mobilizing second messenger involved in various cellular processes. This compound has garnered significant attention due to its unique pharmacological properties and its role in modulating intracellular calcium signaling. This article delves into the biological activity of 8-bromo-cADPR, exploring its mechanisms of action, effects on cellular functions, and implications in various physiological contexts.

8-Bromo-cADPR acts primarily as a competitive antagonist of cADPR. It influences calcium release from the sarcoplasmic reticulum (SR) by interacting with ryanodine receptors (RyRs), which are critical for calcium signaling in muscle and non-muscle cells. The compound has been shown to mediate both localized calcium signals and global calcium waves, suggesting that it can modulate distinct calcium signaling pathways depending on the cellular context .

Key Mechanisms:

- Calcium Mobilization : 8-bromo-cADPR facilitates calcium release from the SR, which is essential for various cellular processes, including muscle contraction and neurotransmitter release.

- Dual Functionality : It can induce opposing effects on vascular smooth muscle, contributing to both dilation and constriction through RyR activation .

- Inhibition of cADPR Hydrolase : The compound may enhance cADPR levels by inhibiting its breakdown, thus prolonging its signaling effects .

Biological Effects

The biological effects of 8-bromo-cADPR are extensive, influencing numerous physiological processes:

- Vascular Function : It plays a role in the regulation of vascular tone by modulating calcium dynamics in smooth muscle cells. Studies indicate that it can induce pulmonary artery constriction or dilation depending on the context .

- Immune Response : In T-cells, 8-bromo-cADPR is involved in sustained calcium release necessary for effective immune responses. Its ability to enhance Ca²⁺ entry through TRPM2 channels further underscores its role in immune signaling pathways .

- Hypoxia Response : Research suggests that 8-bromo-cADPR may be implicated in hypoxic conditions, where it aids in calcium accumulation and subsequent cellular responses to low oxygen levels .

Case Studies

Several studies have investigated the pharmacological profile and biological implications of 8-bromo-cADPR:

- Study on Vascular Smooth Muscle : A study demonstrated that 8-bromo-cADPR could selectively block either vasodilation or vasoconstriction mediated by RyRs, indicating its potential as a therapeutic target for vascular disorders .

- T-cell Activation : In Jurkat T-lymphoma cells, 8-bromo-cADPR was shown to enhance Ca²⁺ signaling leading to improved T-cell activation and proliferation, highlighting its importance in adaptive immunity .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

151898-26-9 |

|---|---|

分子式 |

C15H20BrN5O13P2 |

分子量 |

620.20 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1 |

InChI 键 |

PLQQKRPSINJWTK-VNMBDIRDSA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

规范 SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |

外观 |

Assay:≥95%A crystalline solid |

同义词 |

8-bromo-cADPR; 8-bromo-cADP-Ribose |

产品来源 |

United States |

Q1: What is the primary target of 8-Bromo-cADPR?

A1: 8-Bromo-cADPR acts primarily as an antagonist of cyclic ADP-ribose (cADPR) at ryanodine receptors (RyRs) [, , , , , , , , , , , , , ]. RyRs are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). By blocking cADPR binding, 8-Bromo-cADPR inhibits the release of calcium from these intracellular stores [, , , , , , , , , , , , , ].

Q2: Does 8-Bromo-cADPR have any agonist activity?

A2: While primarily considered an antagonist, some studies have reported weak agonist activity of 8-Bromo-cADPR at higher concentrations in specific cell types or experimental conditions [, ].

Q3: What are the downstream consequences of blocking cADPR signaling with 8-Bromo-cADPR?

A3: Blocking cADPR signaling with 8-Bromo-cADPR can have diverse effects depending on the cell type and physiological process being studied. Some examples include:

- Inhibition of smooth muscle contraction: Studies have shown that 8-Bromo-cADPR can inhibit vasoconstriction in various blood vessels, including coronary arteries [, ], pulmonary arteries [, , ], and renal arteries [].

- Modulation of immune responses: 8-Bromo-cADPR has been implicated in modulating phagocytosis in macrophages [] and influencing cytokine-induced airway hyperresponsiveness in asthma models [, , ].

- Effects on neuronal function: Research suggests 8-Bromo-cADPR may impact neuronal signaling, as demonstrated by its ability to modulate sensory synaptic transmission [] and influence calcium signaling in neuronal cells [].

Q4: What is the molecular formula and weight of 8-Bromo-cADPR?

A4: The molecular formula of 8-Bromo-cADPR is C15H18BrN5O12P2, and its molecular weight is 586.18 g/mol.

Q5: What are the key structural features of 8-Bromo-cADPR determined through spectroscopic data?

A5: Nuclear Magnetic Resonance (NMR) studies have revealed crucial structural information about 8-Bromo-cADPR:

- Conformation: Similar to cADPR, the N9-linked ribose in 8-Bromo-cADPR adopts a C-2' endo conformation [, ]. Additionally, it exhibits a syn conformation about the N9-glycosyl linkage [].

- Thermodynamic Parameters: Variable-temperature NMR studies have determined thermodynamic parameters associated with the conformational equilibria of 8-Bromo-cADPR, highlighting subtle differences compared to cADPR itself []. These variations in thermodynamic properties may influence its binding affinity and antagonistic activity.

Q6: Is 8-Bromo-cADPR susceptible to hydrolysis?

A6: 8-Bromo-cADPR demonstrates significantly improved stability against chemical hydrolysis compared to cADPR [, ]. This enhanced stability is attributed to the presence of the bromine atom at the 8-position.

Q7: Is 8-Bromo-cADPR stable in biological systems?

A7: Studies have shown that 8-Bromo-cADPR is resistant to enzyme-mediated hydrolysis by CD38, an ectoenzyme involved in cADPR metabolism []. This resistance to enzymatic degradation enhances its utility in biological research.

Q8: Does 8-Bromo-cADPR possess any catalytic activity?

A8: 8-Bromo-cADPR is not known to exhibit any intrinsic catalytic properties. It primarily functions by competitively antagonizing cADPR at its target, the ryanodine receptor.

Q9: Have computational approaches been applied to study 8-Bromo-cADPR?

A9: Yes, computational chemistry and modeling techniques, like molecular docking and molecular dynamics simulations, can be utilized to investigate the binding mode of 8-Bromo-cADPR to the ryanodine receptor and elucidate the structural basis for its antagonistic activity.

Q10: How does the 8-bromo substitution in cADPR contribute to its antagonistic activity?

A10: The introduction of the bromine atom at the 8-position is crucial for conferring antagonistic properties to cADPR. This substitution likely influences the interactions between the compound and the ryanodine receptor, preventing cADPR binding and subsequent calcium release [, ].

Q11: What is the significance of the 2'-hydroxyl group in cADPR analogs for their activity?

A11: Studies comparing the activity of 2'-deoxy-cADPR analogs with their corresponding cADPR counterparts have revealed that the 2'-hydroxyl group, while not essential for the calcium-mobilizing activity of cADPR itself, significantly contributes to the antagonistic activity of 8-substituted cADPR analogs []. This suggests a crucial role of this structural motif in mediating interactions with the ryanodine receptor and influencing the balance between agonist and antagonist activity.

Q12: What are the typical formulation strategies employed for 8-Bromo-cADPR in research settings?

A12: 8-Bromo-cADPR is typically dissolved in aqueous solutions such as DMSO or buffer solutions for in vitro experiments. For in vivo applications, it can be administered via various routes, including intravenous, intraperitoneal, or intracerebroventricular injections.

Q13: Can you provide some specific examples of the use of 8-Bromo-cADPR in in vitro and in vivo models?

A13: 8-Bromo-cADPR has been widely utilized in various research models, including:

- Isolated cells: In studies using isolated cells, 8-Bromo-cADPR has been instrumental in elucidating the role of cADPR signaling in regulating calcium release from intracellular stores in various cell types, such as smooth muscle cells [, , ], endothelial cells [], and immune cells [].

- Animal models: In vivo studies utilizing 8-Bromo-cADPR have provided valuable insights into the physiological roles of cADPR signaling in processes such as hypoxic pulmonary vasoconstriction [, ], morphine tolerance [], and airway hyperresponsiveness [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。